Cyclohexyldimethylsilane: A Technical Guide to Its Physicochemical Properties and Synthetic Utility
Cyclohexyldimethylsilane: A Technical Guide to Its Physicochemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyldimethylsilane (C₈H₁₈Si) is an organosilicon compound that serves as a versatile reagent in modern organic synthesis. Characterized by a reactive silicon-hydride (Si-H) bond, a sterically significant cyclohexyl group, and two methyl substituents, this trialkylsilane offers a unique combination of reactivity and selectivity. Its utility is most prominent in hydrosilylation reactions and as a reducing agent, making it a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, and practical applications, offering field-proven insights for laboratory professionals.
Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈Si | [1] |
| Molecular Weight | 142.31 g/mol | [1] |
| CAS Number | 29681-56-9 | [1][2] |
| Appearance | Liquid | [3] |
| Density | 0.808 g/mL at 25 °C | [1][3] |
| Boiling Point | 148.8 ± 7.0 °C (Predicted) | [1] |
| Refractive Index (n20/D) | 1.448 | [1][3] |
| Flash Point | 32 °C (89.6 °F) - closed cup | [3] |
Solubility Profile: Quantitative solubility data for cyclohexyldimethylsilane is not extensively published. However, based on its chemical structure—a nonpolar hydrocarbon tail (cyclohexyl) and less polar dimethylsilyl group—it is expected to be readily soluble in common nonpolar and moderately polar organic solvents such as alkanes (hexane, heptane), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform). Its miscibility with water is expected to be very low, a common characteristic of organosilanes.
Spectroscopic and Structural Characterization
A thorough understanding of a compound's spectroscopic signature is essential for confirming its identity and purity. While experimental spectra for cyclohexyldimethylsilane are not widely available in public databases, its characteristic signals can be reliably predicted based on established principles of NMR, IR, and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure. The predicted chemical shifts for cyclohexyldimethylsilane are outlined below.
Predicted ¹H NMR Spectrum (Reference: TMS, δ = 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.6 - 3.8 | Multiplet (septet or nonet) | 1H | Si-H | The proton directly attached to silicon is significantly deshielded and coupled to the two adjacent methyl groups and the methine proton of the cyclohexyl ring. |
| ~1.6 - 1.8 | Multiplet | 2H | Cyclohexyl CH ₂ (axial, adjacent to Si) | Protons on the cyclohexyl ring. |
| ~1.1 - 1.3 | Multiplet | 3H | Cyclohexyl CH ₂ (equatorial, adjacent to Si) & CH (methine) | Protons on the cyclohexyl ring. |
| ~0.9 - 1.1 | Multiplet | 6H | Cyclohexyl CH ₂ | Protons on the cyclohexyl ring. |
| ~0.05 - 0.15 | Doublet | 6H | Si-(CH ₃)₂ | The methyl protons are highly shielded due to the low electronegativity of silicon and appear as a doublet due to coupling with the Si-H proton. |
Predicted ¹³C NMR Spectrum
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~27 - 30 | Cyclohexyl CH₂ | Aliphatic carbons of the cyclohexyl ring. |
| ~26 | Cyclohexyl CH-Si | The methine carbon directly attached to silicon. |
| ~ -5 to -2 | Si-(C H₃)₂ | The methyl carbons attached to silicon are highly shielded and appear upfield. |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying key functional groups. For cyclohexyldimethylsilane, the most diagnostic peaks are the Si-H and C-H stretching vibrations.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~2920 & ~2850 | C-H (stretch) | Strong |
| ~2100 - 2150 | Si-H (stretch) | Strong, Sharp (Highly Diagnostic) |
| ~1450 | C-H (bend) | Medium |
| ~1250 | Si-CH₃ (symmetric bend) | Medium-Strong |
| ~800 - 900 | Si-C (stretch) | Medium |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation patterns, which are key to confirming the structure.
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Molecular Ion (M⁺): A peak at m/z = 142 would be expected, corresponding to the molecular weight of the compound. This peak may be of low intensity due to the facile fragmentation of organosilanes.
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Key Fragmentation Pathways:
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Loss of a methyl group (M-15): A prominent peak at m/z = 127, corresponding to the [C₇H₁₅Si]⁺ fragment.
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Loss of the cyclohexyl group (M-83): A peak at m/z = 59, corresponding to the [(CH₃)₂SiH]⁺ fragment.
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Cleavage of the cyclohexyl ring: A complex pattern of peaks corresponding to hydrocarbon fragments (e.g., m/z = 83, 67, 55, 41).
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Reactivity, Applications, and Experimental Protocols
Cyclohexyldimethylsilane is primarily employed in reactions that leverage the polarity and reactivity of the Si-H bond.
Hydrosilylation Reactions
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a powerful method for forming carbon-silicon bonds and is typically catalyzed by transition metal complexes, particularly those of platinum, rhodium, and ruthenium.[4][5] The reaction with an alkene proceeds as follows:
R-CH=CH₂ + H-Si(CH₃)₂-C₆H₁₁ → R-CH₂-CH₂-Si(CH₃)₂-C₆H₁₁
This transformation is highly atom-economical and provides access to a wide range of functionalized organosilanes. While protocols must be optimized for specific substrates, a generalized procedure provides a starting point for laboratory investigation.
Generalized Experimental Protocol for Hydrosilylation of an Alkene:
Safety Precaution: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware must be oven- or flame-dried, and anhydrous solvents should be used.
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Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the alkene substrate (1.0 equivalent) and an anhydrous solvent (e.g., toluene or THF).
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Catalyst Addition: Add the hydrosilylation catalyst (e.g., Karstedt's catalyst or Speier's catalyst, typically 10-100 ppm) to the stirred solution.
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Silane Addition: Add cyclohexyldimethylsilane (1.1-1.2 equivalents) dropwise to the mixture at room temperature. An exotherm may be observed. For less reactive substrates, gentle heating (e.g., 50-80 °C) may be required.
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Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis, observing the consumption of the starting materials.
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Workup and Purification: Upon completion, cool the reaction to room temperature. The solvent can be removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the alkylsilane product.
Safety and Handling
Cyclohexyldimethylsilane is a flammable liquid and an irritant.[3] Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[3]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground/bond container and receiving equipment to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
References
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C and 1H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cyclohexylmethyldimethoxysilane. Retrieved from [Link]
- Chirik, P. J., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanism. Journal of the American Chemical Society.
-
PubChem. (n.d.). Cyclohexyldimethylsilane. Retrieved from [Link]
- Marciniec, B. (Ed.). (1992).
- Gevorgyan, V., et al. (2021).
Sources
- 1. CYCLOHEXYLDIMETHYLSILANE CAS#: 29681-56-9 [m.chemicalbook.com]
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- 3. Subscribe to Journal of Organometallic Chemistry - 0022-328X | Elsevier Shop | Elsevier Shop [shop.elsevier.com]
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